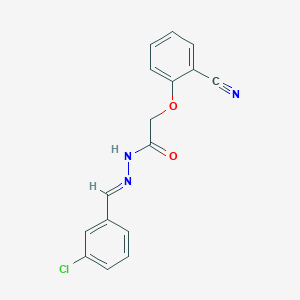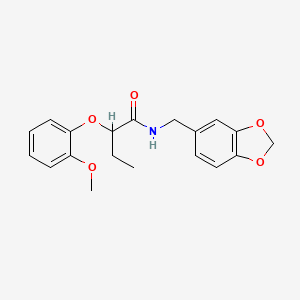
2-乙基-3-(3-羟基苯基)-4(3H)-喹唑啉酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-3-(3-hydroxyphenyl)-4(3H)-quinazolinone belongs to the quinazolinone class of compounds, known for their diverse biological activities. These compounds are important in medicinal chemistry and have been the subject of various studies focusing on their synthesis, structural properties, and chemical behavior.
Synthesis Analysis
Quinazolinones, including variants like 2-ethyl-3-(3-hydroxyphenyl)-4(3H)-quinazolinone, are synthesized through various methods. One approach involves the cyclization of NO-1886 derivatives, leading to quinazolinones with different substituents affecting their properties (Kurogi et al., 1996). Another method includes the reaction of aminobenzamides with diketones, catalyzed by Brønsted acids in an ethyl lactate solution (Shen et al., 2015).
Molecular Structure Analysis
Structural analysis through techniques like X-ray diffraction reveals insights into the molecular arrangement of these compounds. For instance, the structure of a similar compound, 2-(2-hydroxyphenyl)-4(3H)-quinazolinone, shows a two-dimensional network formed by hydrogen bonds and electrostatic interactions (L. Yong, 2005).
Chemical Reactions and Properties
The chemical behavior of quinazolinones includes reactions like lithiation, affording various substituted derivatives (Keith Smith et al., 1996). Their reactivity with primary amines through an ANRORC mechanism has also been documented, requiring hydroxy group functionality (K. Okuda et al., 2009).
Physical Properties Analysis
Quinazolinones exhibit solid-state fluorescence due to their molecular packing, with properties like polymorph-dependence and selective metal-ion-sensor characteristics (S. P. Anthony, 2012). Their fluorescence can be tuned by different substituents, demonstrating large Stokes shifts attributed to excited-state intramolecular proton transfer (T. N. Moshkina et al., 2021).
Chemical Properties Analysis
The chemical properties of quinazolinones are influenced by their substituents. For example, the presence of hydroxyl groups significantly impacts their antioxidant activity, as seen in derivatives like 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one (Janez Mravljak et al., 2021).
科学研究应用
抗氧化特性
- 合成和抗氧化剂评估:已合成类似于 2-乙基-3-(3-羟基苯基)-4(3H)-喹唑啉酮的衍生物,并评估了它们的抗氧化特性。这些化合物表现出显着的抗氧化活性,一些衍生物还表现出金属螯合特性。这项研究突出了喹唑啉酮在抗氧化剂开发中的潜力 (Mravljak 等,2021)。
化学传感
- Fe3+ 的荧光化学传感器:喹唑啉酮衍生物已被用于开发 Fe3+ 离子的荧光化学传感器。这项研究强调了喹唑啉酮在开发灵敏且选择性的化学传感器中的用途 (张晓冰等,2007)。
缓蚀
- 低碳钢的缓蚀剂:对喹唑啉酮衍生物的研究表明它们作为酸性环境中低碳钢的缓蚀剂的有效性。此应用在工业过程和材料科学中具有重要意义 (Errahmany 等,2020)。
发光材料和生物成像
- 发光和生物成像应用:一些喹唑啉酮衍生物表现出良好的发光特性,使其成为用于荧光探针和生物成像试剂的有希望的候选物 (邢志明等,2021)。
药理学研究
- 抗炎和镇痛活性:已合成喹唑啉酮并评估其抗炎和镇痛活性。这些化合物在开发新的治疗剂方面显示出潜力 (Rekha S. Hunoor 等,2011)。
酶介导的癌症诊断和治疗
- 放射性碘化喹唑啉酮衍生物:放射性碘化喹唑啉酮衍生物用于碱性磷酸酶介导的癌症诊断和治疗的研究突出了这些化合物在靶向癌症治疗和成像中的潜力 (陈凯等,2006)。
属性
IUPAC Name |
2-ethyl-3-(3-hydroxyphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-2-15-17-14-9-4-3-8-13(14)16(20)18(15)11-6-5-7-12(19)10-11/h3-10,19H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFPOJOSJGCOCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=O)N1C3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5506728.png)

![4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5506743.png)
![4-({4-methyl-5-[1-(pyridin-2-ylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5506751.png)
![N-(2-benzylbutyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5506755.png)
![2-[(4-fluorobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5506758.png)
![(1S*,5R*)-3-[(8-methoxy-2H-chromen-3-yl)methyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5506768.png)
![5-(1-azepanyl)-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5506787.png)
![2-(3-phenylpropyl)-8-(2-pyridinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5506795.png)
![N-benzyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5506801.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-N'-(3-methylphenyl)urea](/img/structure/B5506806.png)
